3-(Chloromethyl)-4-nitropyridine
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Overview
Description
3-(Chloromethyl)-4-nitropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of a chloromethyl group at the third position and a nitro group at the fourth position of the pyridine ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-nitropyridine can be achieved through various methods. One common approach involves the chloromethylation of 4-nitropyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 3-(Chloromethyl)-4-aminopyridine.
Oxidation Reactions: Oxidation products are less common and can vary based on the specific conditions used.
Scientific Research Applications
3-(Chloromethyl)-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-nitropyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, modifying biomolecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-aminopyridine: Similar in structure but with an amino group instead of a nitro group.
3-(Chloromethyl)-2-nitropyridine: Similar but with the nitro group at the second position.
4-(Chloromethyl)-3-nitropyridine: Similar but with the positions of the chloromethyl and nitro groups reversed.
Uniqueness
3-(Chloromethyl)-4-nitropyridine is unique due to the specific positioning of the chloromethyl and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1060809-83-7 |
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Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
3-(chloromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-4-8-2-1-6(5)9(10)11/h1-2,4H,3H2 |
InChI Key |
DMTIUTFAFJNVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])CCl |
Origin of Product |
United States |
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